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Compound of Interest

Compound Name:

1-Tert-butyl 4-methyl 4-

hydroxypiperidine-1,4-

dicarboxylate

Cat. No.: B1441514 Get Quote

In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands as one

of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational

rigidity and ability to present substituents in well-defined three-dimensional space make it an

ideal building block for engaging with biological targets. This guide focuses on a particularly

valuable, pre-functionalized derivative: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-
dicarboxylate.

This molecule is more than a simple intermediate; it is a sophisticated scaffold engineered for

efficiency in synthetic campaigns. It features a nitrogen atom protected by a tert-

butyloxycarbonyl (Boc) group, a common strategy to temporarily deactivate the amine's

nucleophilicity and basicity during synthesis.[2] Critically, it possesses a quaternary

stereocenter at the 4-position, decorated with both a hydroxyl group and a methyl ester. This

dense arrangement of functionality provides multiple, orthogonal handles for subsequent

chemical elaboration, making it a powerful asset for constructing complex molecular

architectures and exploring structure-activity relationships (SAR) in drug development

programs.[3][4]

This document provides a comprehensive technical overview of its structure, synthesis,

characterization, and strategic applications for researchers, scientists, and drug development

professionals.
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Section 1: Core Chemical and Structural Properties
The molecule's utility is rooted in its specific chemical identity and spatial arrangement. The

official IUPAC name is 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.[5] Its

fundamental properties are summarized below.

Table 1: Physicochemical Identifiers
Property Value Reference

IUPAC Name

1-(tert-butyl) 4-methyl 4-

hydroxypiperidine-1,4-

dicarboxylate

[5]

CAS Number 495415-09-3 [5][6]

Molecular Formula C₁₂H₂₁NO₅ [5]

Formula Weight 259.3 g/mol [5]

SMILES
COC(=O)C1(O)CCN(C(=O)OC

(C)(C)C)CC1
[5]

The core piperidine ring typically adopts a low-energy chair conformation. The bulky Boc group

on the nitrogen atom influences this conformation and the reactivity of adjacent protons. The

C4 position, being quaternary, introduces a significant level of steric hindrance and provides a

fixed anchor point for the hydroxyl and methyl ester substituents.

Caption: Chemical structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

Section 2: Synthesis and Mechanistic
Considerations
The construction of the C4 quaternary center is the key challenge in synthesizing this molecule.

A robust and logical approach is the nucleophilic addition to the carbonyl group of a readily

available precursor, 1-Boc-4-piperidone. The Reformatsky reaction, which involves an

organozinc nucleophile generated from an α-halo ester, is an exemplary method for this

transformation.
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The causality behind this choice is twofold:

Chemoselectivity: The organozinc reagent is "softer" (less basic and reactive) than

corresponding Grignard or organolithium reagents, minimizing side reactions like enolization

of the starting ketone.

Directness: It allows for the one-step formation of the critical β-hydroxy ester moiety, which

constitutes the C4-substituted core of the target molecule.

1-Boc-4-Piperidone
(Starting Material)

Reformatsky Reaction:
Nucleophilic addition

to carbonyl C=O

Methyl Bromoacetate
+ Activated Zinc

Zinc Enolate Intermediateforms in situ Aqueous Workup
(e.g., sat. NH4Cl)

Target Molecule:
1-Tert-butyl 4-methyl

4-hydroxypiperidine-1,4-dicarboxylate

Click to download full resolution via product page

Caption: Synthetic workflow via the Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky
Reaction
This protocol is a representative procedure derived from established organometallic principles.

Activation of Zinc: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar),

add activated zinc dust (1.2 eq.). Suspend the zinc in anhydrous tetrahydrofuran (THF).

Initiation: Add a small crystal of iodine to initiate the activation, evidenced by the

disappearance of the purple color.

Reagent Addition: In a separate flask, prepare a solution of 1-Boc-4-piperidone (1.0 eq.) and

methyl bromoacetate (1.1 eq.) in anhydrous THF.

Reaction: Add a small portion of the ketone/ester solution to the zinc suspension and warm

gently to initiate the reaction. Once initiated, add the remainder of the solution dropwise,

maintaining a gentle reflux. The causality here is control; a slow addition prevents an

exothermic runaway and maximizes yield.
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Monitoring and Quenching: Stir the reaction at reflux for 2-3 hours. Monitor the consumption

of the starting ketone by Thin Layer Chromatography (TLC). Upon completion, cool the

mixture to 0°C.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride (NH₄Cl). This protonates the intermediate alkoxide and sequesters zinc salts.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Final Purification: Purify the resulting crude oil via silica gel column chromatography to yield

the final product.

Section 3: Analytical Characterization
Rigorous structural confirmation is paramount. The following spectroscopic data are

characteristic of the target molecule.

Table 2: Expected Spectroscopic Data
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR Boc group, -C(CH₃)₃ ~1.45 ppm (s, 9H)

9 equivalent protons

on the tert-butyl

group.

Piperidine ring, -CH₂- 1.5 - 3.8 ppm (m, 8H)

Complex multiplets for

the 4 sets of

diastereotopic

methylene protons.

Methoxy group, -

OCH₃
~3.70 ppm (s, 3H)

Singlet for the methyl

ester protons.

Hydroxyl group, -OH Variable (br s, 1H)

Broad singlet,

chemical shift is

concentration and

solvent dependent.

¹³C NMR Boc group, -C(CH₃)₃ ~80 ppm
Quaternary carbon of

the Boc group.

Boc group, -C(CH₃)₃ ~28.4 ppm
Methyl carbons of the

Boc group.

Methoxy group, -

OCH₃
~52.5 ppm

Carbon of the methyl

ester.

Piperidine ring, -CH₂- 40 - 65 ppm
Carbons of the

piperidine ring.

Quaternary center,

C4-OH
~70 ppm

The carbon bearing

the hydroxyl and ester

groups.

Carbamate carbonyl,

NC=O
~155 ppm

Carbonyl of the Boc

protecting group.

Ester carbonyl, CC=O ~175 ppm
Carbonyl of the methyl

ester.
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IR Spec. O-H stretch
3500 - 3300 cm⁻¹

(broad)

Characteristic for the

hydroxyl group.

C-H stretch (sp³) 3000 - 2850 cm⁻¹ Aliphatic C-H bonds.

C=O stretch (ester) ~1735 cm⁻¹ (strong) Ester carbonyl.

C=O stretch

(carbamate)
~1690 cm⁻¹ (strong) Boc group carbonyl.

Mass Spec. [M+Na]⁺ ~282.13 m/z
Sodium adduct of the

molecular ion.

[M-Boc+H]⁺ ~160.09 m/z

Fragment

corresponding to loss

of the Boc group.

Section 4: Strategic Applications in Drug Discovery
The true value of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate lies in its

potential as a versatile synthetic hub. The orthogonally protected and functionalized nature of

the molecule allows for selective, stepwise modifications.

N-Deprotection and Elaboration: The Boc group is readily cleaved under acidic conditions

(e.g., trifluoroacetic acid in dichloromethane) to reveal a secondary amine. This nucleophilic

site can then be functionalized via reductive amination, acylation, or arylation to build diverse

libraries of compounds.[2]

Hydroxyl Group Modification: The tertiary alcohol can be alkylated to form ethers or acylated

to form esters, providing another vector for SAR exploration.

Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding

carboxylic acid, which can then be coupled with amines to form amides, a common

functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.
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Target Molecule Scaffold

Acidic Deprotection
(e.g., TFA)

Path A

O-Alkylation or O-Acylation

Path B

Hydrolysis (e.g., LiOH)

Path C

Free Secondary Amine
(Piperidine Core)

Further Functionalization:
- Reductive Amination

- Acylation
- Arylation
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Caption: Key deprotection and functionalization pathways from the core scaffold.

This strategic potential makes the molecule a valuable intermediate in the synthesis of

compounds targeting a wide range of diseases, as the piperidine scaffold is a cornerstone of

many CNS, cardiovascular, and antiviral agents.[1][7]

Conclusion
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a high-value chemical tool

for the modern synthetic chemist. Its carefully designed structure, featuring a protected amine
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and a densely functionalized quaternary center, provides a robust and versatile platform for the

efficient construction of complex, drug-like molecules. Understanding its synthesis,

characterization, and the strategic pathways for its elaboration empowers researchers to

accelerate discovery programs and more effectively navigate the challenges of molecular

design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

2. Page loading... [wap.guidechem.com]

3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics -
PMC [pmc.ncbi.nlm.nih.gov]

4. nbinno.com [nbinno.com]

5. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock
[achemblock.com]

6. 495415-09-3|1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate|BLD Pharm
[bldpharm.com]

7. nbinno.com [nbinno.com]

To cite this document: BenchChem. [Introduction: The Strategic Value of Substituted
Piperidines in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1441514#1-tert-butyl-4-methyl-4-hydroxypiperidine-
1-4-dicarboxylate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1441514?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://wap.guidechem.com/question/what-are-the-synthesis-methods-id127635.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9620780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9620780/
https://www.nbinno.com/article/other-organic-chemicals/versatility-4-methylpiperidine-chemical-synthesis-research-zl
https://www.achemblock.com/i-9713-methyl-1-boc-4-hydroxypiperidine-4-carboxylate.html
https://www.achemblock.com/i-9713-methyl-1-boc-4-hydroxypiperidine-4-carboxylate.html
https://www.bldpharm.com/products/495415-09-3.html
https://www.bldpharm.com/products/495415-09-3.html
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-piperidine-derivatives-in-modern-pharmaceutical-synthesis-of
https://www.benchchem.com/product/b1441514#1-tert-butyl-4-methyl-4-hydroxypiperidine-1-4-dicarboxylate-chemical-structure
https://www.benchchem.com/product/b1441514#1-tert-butyl-4-methyl-4-hydroxypiperidine-1-4-dicarboxylate-chemical-structure
https://www.benchchem.com/product/b1441514#1-tert-butyl-4-methyl-4-hydroxypiperidine-1-4-dicarboxylate-chemical-structure
https://www.benchchem.com/product/b1441514#1-tert-butyl-4-methyl-4-hydroxypiperidine-1-4-dicarboxylate-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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